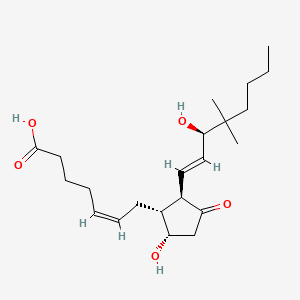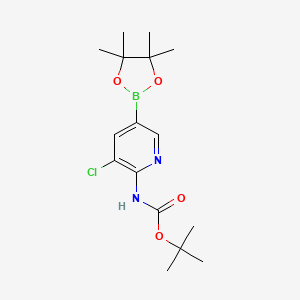
2,3-Dihydroxypropyl icosanoate
概要
説明
2,3-Dihydroxypropyl icosanoate, also known as glyceryl arachidate, is an ester derived from eicosanoic acid and glycerol. This compound is notable for its presence in various natural sources and its potential applications in different scientific fields. It is characterized by its long carbon chain and the presence of two hydroxyl groups, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydroxypropyl icosanoate typically involves the esterification of eicosanoic acid with glycerol. This reaction can be catalyzed by acidic or enzymatic catalysts. The process generally requires:
Reactants: Eicosanoic acid and glycerol.
Catalysts: Acidic catalysts like sulfuric acid or enzymatic catalysts such as lipases.
Conditions: The reaction is usually carried out at elevated temperatures (around 60-80°C) to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The use of immobilized enzymes as catalysts is also common in industrial processes to enhance efficiency and reduce costs.
化学反応の分析
Types of Reactions: 2,3-Dihydroxypropyl icosanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents used under anhydrous conditions.
Substitution: Acid chlorides or anhydrides can be used in the presence of a base like pyridine to facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of esters or ethers depending on the substituent.
科学的研究の応用
2,3-Dihydroxypropyl icosanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in lipid metabolism and as a component of cell membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of cosmetics and personal care products for its emollient properties.
作用機序
The mechanism of action of 2,3-dihydroxypropyl icosanoate involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane transport.
類似化合物との比較
2,3-Dihydroxypropyl palmitate: Similar structure but with a shorter carbon chain.
2,3-Dihydroxypropyl stearate: Another similar compound with an 18-carbon chain.
2,3-Dihydroxypropyl oleate: Contains a double bond in the carbon chain, making it unsaturated.
Uniqueness: 2,3-Dihydroxypropyl icosanoate is unique due to its longer carbon chain, which imparts distinct physical and chemical properties. This longer chain length contributes to its higher melting point and different solubility characteristics compared to shorter-chain analogs.
特性
IUPAC Name |
2,3-dihydroxypropyl icosanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H46O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)27-21-22(25)20-24/h22,24-25H,2-21H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEKPPOFCOUEDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H46O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201015359 | |
| Record name | alpha-Monoarachin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201015359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50906-68-8 | |
| Record name | alpha-Monoarachin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201015359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





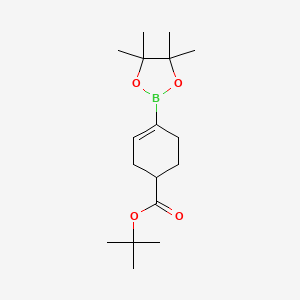


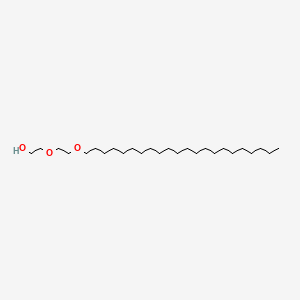
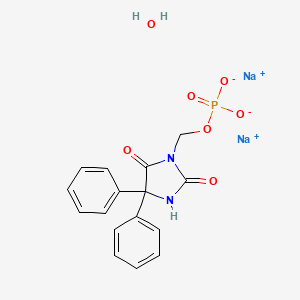

![2,2,3,3-tetramethyl-N-[6-sulfonyl-4-[4-[(2,2,3,3-tetramethylcyclopropanecarbonyl)amino]phenyl]cyclohexa-2,4-dien-1-yl]cyclopropane-1-carboxamide](/img/structure/B8023617.png)

![Chlororuthenium(1+);[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;1-methyl-4-propan-2-ylbenzene;chloride](/img/structure/B8023623.png)
